An In-Depth Technical Guide to 4-chloro-3-ethyl-1H-pyrazole: Synthesis, Properties, and Reactivity
An In-Depth Technical Guide to 4-chloro-3-ethyl-1H-pyrazole: Synthesis, Properties, and Reactivity
Introduction: The pyrazole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science.[1] Its unique electronic and structural features, including the presence of two adjacent nitrogen atoms, allow for a wide range of chemical modifications and biological interactions. This guide focuses on a specific, functionalized derivative: 4-chloro-3-ethyl-1H-pyrazole. While specific experimental data for this compound is scarce in publicly available literature, this document serves as a technical guide by providing a robust framework based on established principles of pyrazole chemistry, including potential synthetic routes, predicted physicochemical properties, and expected reactivity. This information is intended to empower researchers and drug development professionals to effectively utilize this versatile chemical building block.
Molecular Structure and Physicochemical Properties
4-chloro-3-ethyl-1H-pyrazole is a five-membered aromatic heterocycle characterized by an ethyl group at the C3 position and a chlorine atom at the C4 position. The "1H" designation indicates that the nitrogen at position 1 is protonated, rendering it an N-unsubstituted pyrazole. This feature is critical to its chemical behavior, as the N-H proton is acidic and the adjacent pyridine-like nitrogen at N2 is basic.[2]
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | 4-chloro-5-ethyl-1H-pyrazole | PubChemLite[3] |
| Molecular Formula | C₅H₇ClN₂ | PubChemLite[3] |
| InChI | InChI=1S/C5H7ClN2/c1-2-5-4(6)3-7-8-5/h3H,2H2,1H3,(H,7,8) | PubChemLite[3] |
| InChIKey | ZDGIOWYCNVULAB-UHFFFAOYSA-N | PubChemLite[3] |
| SMILES | CCC1=C(C=NN1)Cl | PubChemLite[3] |
| Monoisotopic Mass | 130.02977 Da | PubChemLite[3] |
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XlogP | 1.7 | PubChemLite[3] |
| Collision Cross Section ([M+H]⁺) | 123.1 Ų | PubChemLite[3] |
| Collision Cross Section ([M+Na]⁺) | 133.4 Ų | PubChemLite[3] |
Note: The lack of extensive literature underscores an opportunity for foundational research into the empirical properties of this compound.
Synthesis of 4-chloro-3-ethyl-1H-pyrazole
The synthesis of N-unsubstituted 4-halopyrazoles can be approached through several methodologies. The following protocols describe two modern and versatile approaches that could be adapted for the specific synthesis of 4-chloro-3-ethyl-1H-pyrazole.
Electrocatalytic Three-Component Synthesis
A recently developed method highlights an efficient and environmentally conscious approach to 4-halopyrazoles via electrocatalysis. This method avoids the use of harsh chemical oxidants by utilizing sodium chloride as both the chlorine source and the supporting electrolyte.[4]
Protocol:
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Reaction Setup: To an undivided electrochemical cell equipped with a graphite plate anode and a platinum plate cathode, add 3-ethyl-2,4-pentanedione (1.0 equiv.), hydrazine hydrate (1.2 equiv.), and sodium chloride (NaCl, 2.0 equiv.) in a solvent mixture of acetonitrile and water.
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Electrolysis: Apply a constant current of 10 mA to the reaction mixture at room temperature.
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Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
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Work-up: Upon completion, evaporate the acetonitrile under reduced pressure. Add water to the residue and extract the product with ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired 4-chloro-3-ethyl-1H-pyrazole.
Causality: This one-pot reaction proceeds through the initial condensation of the diketone and hydrazine to form the pyrazole ring. The electrochemical setup then facilitates the in-situ generation of an active chlorine species from NaCl, which subsequently chlorinates the electron-rich C4 position of the pyrazole ring.
Caption: Workflow for Electrocatalytic Synthesis.
Classical Synthesis via Direct Chlorination
A more traditional approach involves the synthesis of the parent pyrazole followed by direct chlorination.
Protocol:
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Step 1: Synthesis of 3-ethyl-1H-pyrazole:
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In a round-bottom flask, dissolve 3-ethyl-2,4-pentanedione (1.0 equiv.) in ethanol.
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Slowly add hydrazine hydrate (1.1 equiv.) to the solution at room temperature.
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Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
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Cool the reaction mixture and remove the solvent under reduced pressure. The crude 3-ethyl-1H-pyrazole can be used directly or purified by distillation or chromatography.
-
-
Step 2: Chlorination at C4-position:
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Dissolve the crude 3-ethyl-1H-pyrazole in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., chloroform).
-
Add a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) portion-wise while stirring at 0 °C or room temperature.
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Allow the reaction to proceed for several hours until completion (monitored by TLC/GC-MS).
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Perform an aqueous work-up, neutralizing any acid and extracting the product into an organic solvent.
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Dry, concentrate, and purify the final product by column chromatography.
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Causality: The pyrazole ring is highly activated towards electrophilic substitution, particularly at the C4 position. Reagents like NCS provide an electrophilic chlorine source (Cl⁺) that readily attacks this electron-rich position to yield the 4-chloro derivative.
Spectroscopic Characterization (Theoretical)
While experimental spectra are not available, the structure of 4-chloro-3-ethyl-1H-pyrazole allows for a confident prediction of its key spectroscopic features.
¹H NMR Spectroscopy
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N-H Proton: A broad singlet is expected in the downfield region (δ > 10 ppm), characteristic of the acidic N-H proton of an N-unsubstituted pyrazole.
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C5-H Proton: A singlet is expected around δ 7.5-8.0 ppm. The exact shift is influenced by the electronic effects of the adjacent substituents.
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Ethyl Group (-CH₂CH₃):
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A quartet around δ 2.6-2.8 ppm for the methylene protons (-CH₂-), coupled to the methyl protons.
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A triplet around δ 1.2-1.4 ppm for the methyl protons (-CH₃), coupled to the methylene protons.
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¹³C NMR Spectroscopy
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C3 and C4: Two quaternary carbons are expected. The carbon bearing the chlorine (C4) would appear around δ 100-110 ppm, while the carbon with the ethyl group (C3) would be further downfield.
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C5: The carbon bearing a proton (C5) is expected to appear in the aromatic region, typically around δ 130-140 ppm.
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Ethyl Group (-CH₂CH₃): Two signals in the aliphatic region, one for the -CH₂- carbon and one for the -CH₃- carbon.
Mass Spectrometry
The mass spectrum would be expected to show a prominent molecular ion peak (M⁺). A characteristic isotopic pattern for a single chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a key diagnostic feature. Fragmentation would likely involve the loss of the ethyl group and other small molecules.
Chemical Reactivity and Synthetic Potential
The reactivity of 4-chloro-3-ethyl-1H-pyrazole is governed by the interplay of its functional groups: the N-H proton, the basic N2 nitrogen, the C-Cl bond, and the aromatic ring.
Amphoteric Nature and Tautomerism
N-unsubstituted pyrazoles are amphoteric. The N-H proton at the N1 position is acidic (pKa of pyrazole itself is ~14) and can be deprotonated by a base to form a pyrazolate anion.[5] This anion is a potent nucleophile. Conversely, the pyridine-like nitrogen at the N2 position is basic and can be protonated by an acid.[2]
The molecule also exists in tautomeric forms, although for 3- and 4-substituted pyrazoles, the depicted form is generally the most stable.
Reactions at the N1-Position
The N-H group is the primary site for functionalization.
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N-Alkylation/Arylation: The N-H proton can be removed by a base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl or aryl halide to introduce a substituent at the N1 position. This reaction is crucial for modulating the biological and physical properties of the molecule.
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N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will form N-acylpyrazoles.
Reactions at the C4-Position (C-Cl Bond)
The chlorine atom at the C4 position is a versatile handle for further synthetic transformations, particularly through transition metal-catalyzed cross-coupling reactions.
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Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form a new C-C bond.
-
Sonogashira Coupling: Reaction with terminal alkynes using a palladium/copper catalyst system to introduce alkynyl groups.
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Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form 4-aminopyrazole derivatives.
Caption: Key Reactivity Pathways of the Title Compound.
Potential Applications in Research and Development
While 4-chloro-3-ethyl-1H-pyrazole itself has no widely documented applications, its structural motifs are present in numerous bioactive molecules. Therefore, its primary value lies in its role as a versatile synthetic intermediate.
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Agrochemicals: Substituted pyrazoles are a well-established class of insecticides and herbicides.[6] The closely related derivative, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, is a key intermediate in the synthesis of the insecticide Tolfenpyrad.[7] This highlights the potential of the core 4-chloro-3-ethyl-pyrazole structure in the development of new crop protection agents.
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Pharmaceuticals: The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with anti-inflammatory, anticancer, and antimicrobial properties.[8] The ethyl group can provide beneficial lipophilic interactions, while the chlorine atom can act as a bioisostere for other groups or serve as a synthetic handle for diversification, allowing for the exploration of new chemical space in drug discovery programs.
Safety and Handling
No specific safety data for 4-chloro-3-ethyl-1H-pyrazole is available. However, based on related chlorinated heterocyclic compounds and pyrazole derivatives, the following general precautions should be observed:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
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Toxicity: Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.
References
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Chen, J.-Y., Li, H.-X., Mu, S.-Y., Song, H.-Y., Wu, Z.-L., Yang, T.-B., Jiang, J., & He, W.-M. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Organic & Biomolecular Chemistry, 20(41), 8137–8141. [Link]
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Chem-Impex. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved March 7, 2026, from [Link]
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Royal Society of Chemistry. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Organic & Biomolecular Chemistry. [Link]
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ResearchGate. (n.d.). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Retrieved March 7, 2026, from [Link]
-
Baran, P., & Teles, A. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 25. [Link]
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PubChemLite. (n.d.). 4-chloro-3-ethyl-1h-pyrazole (C5H7ClN2). Retrieved March 7, 2026, from [Link]
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Kumar, V., & Green, R. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 131(70). [Link]
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Pandhurnekar, C. P., et al. (2021). A comprehensive review on synthesis and applications of pyrazole and its analogues. Journal of Advanced Scientific Research, ICITNAS Special Issue, 37-43. [Link]
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